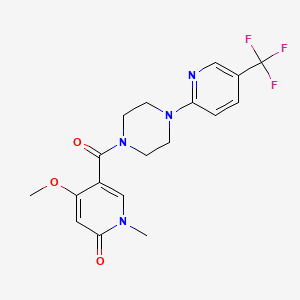

4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

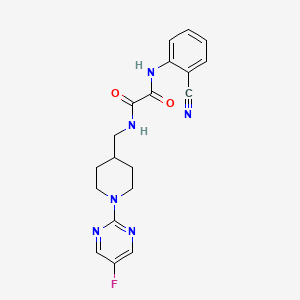

4-methoxy-1-methyl-5-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H19F3N4O3 and its molecular weight is 396.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

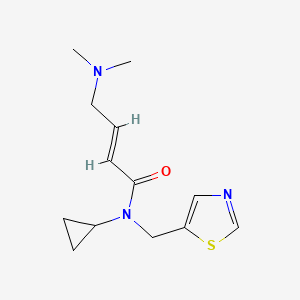

G Protein-Biased Dopaminergics

Research by Möller et al. (2017) highlights the use of 1,4-disubstituted aromatic piperazines in targeting aminergic G protein-coupled receptors. The study discusses the design of G protein-biased partial agonists, potentially offering new therapeutic strategies. The incorporation of specific heterocyclic appendages, like pyrazolo[1,5-a]pyridine, enhances the binding affinity to dopamine receptors and demonstrates antipsychotic activity in vivo.

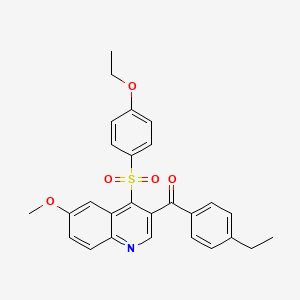

HIV-1 Reverse Transcriptase Inhibitors

Research on non-nucleoside HIV-1 reverse transcriptase inhibitors includes the development of bis(heteroaryl)piperazines (BHAPs), as reported by Romero et al. (1994). These compounds show enhanced potency against HIV-1 reverse transcriptase, with modifications to the pyridyl portion of the lead molecule significantly influencing their effectiveness.

Serotonergic Neurotransmission Studies

Plenevaux et al. (2000) discuss the application of radiolabeled antagonists like [18F]p-MPPF for studying serotonergic neurotransmission with positron emission tomography (PET). This research involves understanding serotonin 1A receptors, crucial for neurological studies.

Antimicrobial Activity of Triazole Derivatives

The synthesis of novel triazole derivatives, as explored by Bektaş et al. (2007), demonstrates the antimicrobial potential of compounds containing the 4-methoxyphenylpiperazine unit. These compounds have been tested for their effectiveness against various microorganisms.

Unconventional Piperidines Synthesis

The study by Crotti et al. (2011) involves the synthesis of polyfunctionalized piperidine derivatives. They use a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine, demonstrating the potential for creating unconventional piperidines.

Anti-Inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) on the synthesis of various heterocyclic compounds, including those with a 4-methoxyphenyl unit, shows their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their effectiveness in inhibiting cyclooxygenase and have shown significant results.

Antitumor Activity

The antitumor activity of compounds containing indole systems linked by pyridine or piperazine has been investigated by Andreani et al. (2008). The compounds demonstrated significant activity against various cancer cell lines, indicating their potential in oncology.

P2Y12 Antagonists for Platelet Aggregation

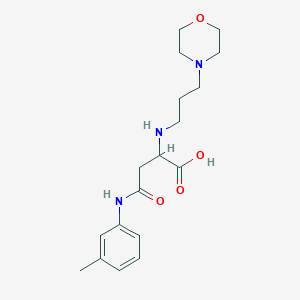

Research on P2Y12 antagonists by Parlow et al. (2010) demonstrates the development of piperazinyl glutamate pyridines. These compounds show excellent inhibition of platelet aggregation, essential for cardiovascular health.

特性

IUPAC Name |

4-methoxy-1-methyl-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3/c1-23-11-13(14(28-2)9-16(23)26)17(27)25-7-5-24(6-8-25)15-4-3-12(10-22-15)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRHGGJCCDWHJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2369152.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2369154.png)